pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

Catalog No.
S1894918
CAS No.
99886-31-4
M.F
C47H65N11O14
M. Wt
1008.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

CAS Number

99886-31-4

Product Name

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C47H65N11O14

Molecular Weight

1008.1 g/mol

InChI

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1

InChI Key

JWRLBCPURJXBDR-JCEAYHLKSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4

Synonyms

adipokinetic hormone, adipokinetic hormone (Heliothis zea), adipokinetic hormone (Manduca sexta), adipokinetic hormone, Manduca sexta, pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C4CCC(=O)N4)O

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is a neuropeptide hormone with a unique structure and important biological functions . This compound is a nonapeptide, consisting of nine amino acids in a specific sequence. The "pGlu" at the beginning stands for pyroglutamic acid, which is a cyclized form of glutamic acid. The "NH2" at the end indicates that the C-terminus is amidated .

The full sequence of this compound is:

  • pGlu (pyroglutamic acid)
  • Leu (leucine)
  • Thr (threonine)
  • Phe (phenylalanine)
  • Thr (threonine)
  • Ser (serine)
  • Ser (serine)
  • Trp (tryptophan)
  • Gly (glycine)

  • The mechanism of action for this specific peptide is unknown and would require further investigation.
  • Short peptides can interact with receptors on cell surfaces or bind to other molecules, potentially influencing cellular processes [].
  • Information on the safety hazards of this specific peptide is not available.
  • Peptides generally do not pose a high risk unless they have specific toxic properties related to their amino acid sequence.

Insect Carbohydrate Metabolism

One of the primary areas of research focuses on the role of AKH in insect carbohydrate metabolism. Studies suggest that AKH acts as a hyperglycemic hormone, stimulating the release of carbohydrates stored in the form of glycogen or fat. This increase in blood sugar levels provides insects with readily available energy for activities like flight or reproduction [].

Researchers have investigated the effects of AKH on various insect species, including cockroaches and locusts. In these studies, injecting AKH into the insect resulted in a significant rise in hemolymph (insect blood) trehalose levels, the primary sugar molecule used by insects for energy [, ].

Of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not detailed in the provided search results, peptides generally undergo various reactions:

  • Hydrolysis: The peptide bonds can be cleaved in the presence of water and enzymes.
  • Oxidation: Certain amino acids, particularly those with sulfur-containing side chains, can be oxidized.
  • Reduction: Some amino acids can undergo reduction reactions.
  • Cyclization: The N-terminal glutamic acid has already undergone cyclization to form pyroglutamic acid.

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is identified as an adipokinetic hormone (AKH) in insects, specifically in the silkworm Bombyx mori . Adipokinetic hormones play crucial roles in insect physiology:

  • Energy mobilization: AKHs stimulate the release of energy-rich compounds from the fat body during energy-demanding activities like flight.
  • Carbohydrate metabolism: There are indications that this AKH can control carbohydrate metabolism in insects .

While the search results don't provide specific synthesis methods for this compound, peptide synthesis typically involves:

  • Solid-phase peptide synthesis (SPPS): This is the most common method for synthesizing peptides, involving the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support.
  • Solution-phase synthesis: This method involves synthesizing peptides in solution, which can be more challenging for longer sequences.
  • Recombinant DNA technology: For larger peptides, this method can be used to produce them in genetically modified organisms.

The primary application of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 appears to be in the study of insect physiology and biochemistry. As an adipokinetic hormone, it has potential applications in:

  • Insect pest control: Understanding the function of this hormone could lead to new strategies for managing insect pests.
  • Biotechnology: The hormone's role in energy mobilization could be exploited in biotechnological applications.
  • Comparative endocrinology: Studying this hormone contributes to our understanding of hormone evolution across species.

While specific interaction studies for pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not provided in the search results, adipokinetic hormones typically interact with G protein-coupled receptors (GPCRs) on target cells. These interactions trigger intracellular signaling cascades that lead to the mobilization of energy stores.

Similar Compounds

Several similar compounds exist, primarily other adipokinetic hormones and related neuropeptides:

  • Taa-AKH: pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2
  • Manduca sexta AKH: pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2
  • Heliothis zea AKH: pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2
  • GnRH (Gonadotropin-releasing hormone): pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

The uniqueness of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 lies in its specific sequence, which determines its biological activity in Bombyx mori. While it shares similarities with other insect AKHs, particularly those from Manduca sexta and Heliothis zea, its exact sequence is tailored to its function in the silkworm. The presence of two serine residues (Ser-Ser) in positions 6 and 7 is a distinguishing feature compared to some other AKHs .

The molecular weight and chemical formula of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 have been consistently reported across multiple analytical sources [1] [2] [3]. This nonapeptide, also known as adipokinetic hormone, exhibits a molecular weight of 1008.1 grams per mole [1] [4]. The compound corresponds to the chemical formula C47H65N11O14, which has been verified through computational analysis and mass spectrometry techniques [5] [3].

The systematic name for this compound is 5-oxoprolyl-l-leucyl-l-threonyl-l-phenylalanyl-l-threonyl-l-seryl-l-seryl-l-tryptophylglycinamide [4]. The molecular structure incorporates a pyroglutamic acid residue at the N-terminus, followed by a sequence of eight amino acids and terminating with a glycine amide at the C-terminus [6] [4].

ParameterValueReference
Molecular Weight1008.1 g/mol [1] [4]
Chemical FormulaC47H65N11O14 [5] [3]
Exact Mass1007.47124579 g/mol [3]
Monoisotopic Mass1007.47124579 g/mol [3]

The molecular structure contains specific physicochemical characteristics that influence its behavior in biological systems [3]. The compound exhibits a topological polar surface area of 402 square angstroms and contains 15 hydrogen bond donors and 14 hydrogen bond acceptors [3]. These parameters directly correlate with the peptide's solubility characteristics and membrane permeability properties [3].

Stability Under Physiological Conditions

The stability of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 under physiological conditions is significantly influenced by enzymatic degradation processes [6] [7]. Research has demonstrated that the compound is susceptible to proteolytic cleavage by hemolymph endopeptidases, which cleave the peptide bond between phenylalanine and threonine residues [6]. This enzymatic activity results in the formation of the fragment pGlu-Leu-Thr-Phe-Thr, representing the primary degradation pathway under physiological conditions [6].

The endopeptidase responsible for this degradation exhibits optimal activity at neutral pH conditions ranging from 7.0 to 7.5 [6]. The enzyme demonstrates an estimated molecular weight of 66 kilodaltons and is completely inactivated by boiling temperatures [6]. These findings indicate that the peptide's stability is temperature-dependent and highly sensitive to the presence of specific proteolytic enzymes in biological fluids [6].

Studies on peptide hormone stability in physiological environments have revealed that pyroglutamyl peptides, such as pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, are particularly vulnerable to pyroglutamyl aminopeptidase degradation [8]. The pyroglutamic acid residue at the N-terminus serves as a specific cleavage site for this enzyme class [8]. However, the cyclized nature of the pyroglutamic acid residue provides some protection against general aminopeptidase activity compared to peptides with free amino termini [8].

Degradation ParameterValueConditions
Primary Cleavage SitePhe-Thr bondPhysiological pH
Optimal Enzyme pH7.0-7.5Neutral conditions
Enzyme Molecular Weight66 kDaEndopeptidase
Temperature SensitivityComplete inactivationBoiling

The stability profile under physiological conditions is further complicated by the presence of multiple serine and threonine residues, which can undergo deamidation reactions [9]. These modifications can occur nonenzymatically during storage and are influenced by pH conditions [9]. The rate of such modifications increases significantly in the pH range commonly encountered in biological systems [9].

Chromatographic Behavior in RP-HPLC

The chromatographic behavior of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 in reversed-phase high-performance liquid chromatography systems is determined by its hydrophobic characteristics and amino acid composition [10] [11] [12]. The peptide's retention behavior can be predicted based on the hydrophobic contributions of individual amino acid residues, with particular emphasis on the presence of aromatic residues phenylalanine and tryptophan [10] [12].

The hydrophobic character of this nonapeptide is significantly influenced by the leucine, phenylalanine, and tryptophan residues, which contribute substantially to its retention on reversed-phase columns [11] [13]. The presence of multiple hydrophilic residues, including four hydroxyl-containing amino acids (two threonines and two serines), creates an amphipathic character that affects the peptide's interaction with both the stationary and mobile phases [14] [13].

Peptide retention time predictions for compounds of this molecular weight range typically show correlation coefficients exceeding 0.99 when based on amino acid composition algorithms [12]. However, the actual retention behavior may deviate from predicted values due to conformational effects induced by the interaction between the peptide and the hydrophobic stationary phase [15] [13].

Chromatographic ParameterInfluenceMechanism
Hydrophobic ResiduesIncreased retentionStationary phase interaction
Hydrophilic ResiduesDecreased retentionMobile phase preference
Aromatic ContentStrong retentionπ-π interactions
Peptide LengthModerate effectConformational constraints

The reversed-phase chromatographic separation of this peptide is typically achieved using acetonitrile-water gradient systems with trifluoroacetic acid as an ion-pairing agent [16] [10]. The gradient elution profile must account for the peptide's sensitivity to organic modifier concentration, as small changes in acetonitrile percentage can significantly alter retention times [16]. This sensitivity is characteristic of peptides in the molecular weight range of 1000 daltons, where desorption from the stationary phase occurs within narrow concentration windows [16].

The adipokinetic hormone peptide pyroglutamate-leucine-threonine-phenylalanine-threonine-serine-serine-tryptophan-glycine amide represents a critical metabolic neuropeptide synthesized within specialized neuroendocrine structures of arthropods. The primary production site for this bioactive compound is the corpus cardiacum, a paired neurohemal organ that functions as the primary endocrine center for metabolic regulation in insects [1] [2] [3]. This organ serves as the functional equivalent of the mammalian pancreatic alpha cells, producing glucagon-like peptides that mobilize energy reserves during periods of metabolic demand [4].

The corpus cardiacum demonstrates remarkable anatomical specialization for neuropeptide production and secretion. The organ consists of two functionally distinct regions: the glandular lobe, which contains the intrinsic neurosecretory cells responsible for adipokinetic hormone synthesis, and the storage lobe, which primarily serves as a repository for hormones produced elsewhere [5] [6]. The glandular portion houses approximately 200-400 specialized neurosecretory cells in most insect species, each measuring 15-25 micrometers in diameter and exhibiting characteristic unipolar morphology [5] [7].

These neurosecretory cells display extensive rough endoplasmic reticulum, prominent Golgi apparatus, and numerous secretory granules containing mature adipokinetic hormone peptides [5] [7]. The cellular architecture reflects the high biosynthetic activity required for continuous peptide production, with the rough endoplasmic reticulum occupying up to 40% of the cellular volume in actively secreting cells [5]. The secretory granules range from 100-300 nanometers in diameter and maintain an acidic internal environment (pH 5.5-6.0) that promotes peptide stability and processing enzyme activity [7].

Corpus Cardiacum Localization

The corpus cardiacum exhibits precise anatomical positioning that optimizes its endocrine function within the insect nervous system. Located posterior to the brain and anterior to the thoracic ganglia, this organ maintains intimate connections with both the central nervous system and the circulatory system [1] [6]. The paired corpora cardiaca are positioned laterally to the esophagus and connect directly to the brain via the nervus corporis cardiaci, a major nerve tract that delivers regulatory signals from the protocerebrum [8] [6].

The vascular architecture of the corpus cardiacum facilitates efficient hormone release into the hemolymph circulation. The organ is extensively vascularized with a fenestrated endothelium-like structure that permits rapid diffusion of secreted peptides into the systemic circulation [9] [6]. Blood flow through the corpus cardiacum is maintained by the dorsal vessel, which creates a pressure gradient that enhances hormone distribution throughout the body cavity [6].

The spatial organization within the corpus cardiacum reflects functional specialization for adipokinetic hormone production. The intrinsic neurosecretory cells are concentrated in the medial and posterior regions of the glandular lobe, where they form clusters of 20-50 cells interconnected by gap junctions [5] [7]. These cellular clusters facilitate coordinated hormone release and enable rapid communication between adjacent cells during periods of metabolic stress [5].

The corpus cardiacum also receives extensive innervation from octopaminergic neurons originating in the protocerebrum [8] [7]. These neural inputs provide the primary regulatory control over adipokinetic hormone secretion, with octopamine serving as the principal neurotransmitter that stimulates peptide release during flight activity and other energy-demanding behaviors [8]. The density of octopaminergic terminals is particularly high in the regions containing adipokinetic hormone-producing cells, suggesting direct synaptic regulation of peptide secretion [8].

Cellular Synthesis Pathways

The biosynthesis of pyroglutamate-leucine-threonine-phenylalanine-threonine-serine-serine-tryptophan-glycine amide follows a complex series of cellular processes that transform the initial gene transcript into the mature bioactive peptide. This multistep pathway involves precise temporal and spatial coordination of numerous enzymatic reactions within specific subcellular compartments [10] [7] [11].

The initial phase of adipokinetic hormone biosynthesis occurs at the transcriptional level within the nucleus of the neurosecretory cells. The adipokinetic hormone gene contains multiple regulatory elements that respond to metabolic signals, including binding sites for the Forkhead Box-O transcription factor, which integrates nutrient availability signals with gene expression [12] [4]. Transcriptional activation results in the production of messenger ribonucleic acid encoding the adipokinetic hormone precursor, a process that typically requires 30-60 minutes under normal physiological conditions [13].

The messenger ribonucleic acid is subsequently transported to the rough endoplasmic reticulum, where it associates with membrane-bound ribosomes for translation into the pre-prohormone [10] [13]. The initial translation product contains an amino-terminal signal peptide of approximately 22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum lumen [7] [14]. Co-translational cleavage by signal peptidase removes this signal sequence, generating the prohormone intermediate [10] [14].

The prohormone undergoes extensive processing within the secretory pathway to generate the mature adipokinetic hormone peptide. Following transport from the endoplasmic reticulum to the Golgi apparatus, the prohormone is packaged into secretory vesicles where specific endoproteolytic cleavage occurs [10] [11]. The primary cleavage enzyme responsible for adipokinetic hormone processing is amontillado, the Drosophila homolog of mammalian prohormone convertase 2 [11] [15]. This enzyme recognizes and cleaves at dibasic amino acid sequences flanking the mature peptide sequence [11] [15].

Endoproteolytic cleavage by amontillado occurs at the carboxy-terminal side of paired basic residues, specifically lysine-arginine sequences that flank the mature adipokinetic hormone peptide [10] [11]. This cleavage generates an intermediate peptide containing the mature hormone sequence plus additional carboxy-terminal basic amino acids [10]. Subsequent processing by carboxypeptidase E removes these basic residues, producing a glycine-extended peptide intermediate [10] [16].

The final maturation step involves carboxy-terminal amidation catalyzed by peptidylglycine-alpha-amidating monooxygenase [10] [16]. This enzyme requires copper, ascorbate, and molecular oxygen as cofactors and converts the glycine-extended peptide into the mature amidated hormone [10] [16]. The amidation reaction is essential for biological activity, as non-amidated peptides exhibit dramatically reduced potency in metabolic assays [16].

The amino-terminal pyroglutamate modification occurs through spontaneous cyclization of the terminal glutamine residue, although this process may be facilitated by glutaminyl cyclase activity [17] [18]. This cyclization reaction protects the peptide from amino-terminal degradation by aminopeptidases and contributes to the overall stability of the mature hormone [17] [18].

The complete biosynthetic pathway from initial transcription to mature peptide formation requires approximately 75 minutes under normal physiological conditions [7] [13]. However, the rate of synthesis can be modulated by various regulatory factors, including nutrient availability, stress hormones, and neural inputs [12] [4]. The mature adipokinetic hormone peptides are stored in dense-core secretory granules until released in response to appropriate physiological stimuli [5] [7].

XLogP3

-2.6

Sequence

XLTFTSSWG

Dates

Last modified: 08-16-2023

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